

Application Notes: ER-27319 Maleate in Human

Cultured Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER-27319 maleate	
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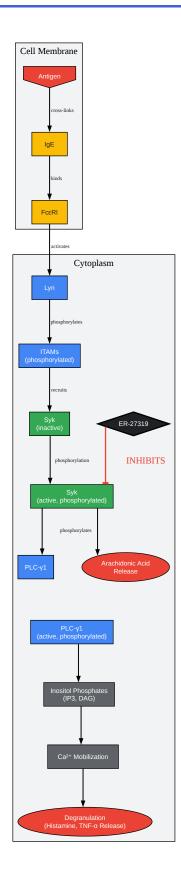
Introduction

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] In the context of allergic and inflammatory responses, mast cell activation via the high-affinity IgE receptor, FcɛRI, is a critical initiating event.[1] The aggregation of FcɛRI by antigen-IgE complexes triggers a signaling cascade heavily dependent on the activation of Syk.[3] ER-27319 specifically targets the FcɛRI-mediated activation of Syk, thereby preventing the downstream signaling events that lead to the release of histamine, arachidonic acid, and pro-inflammatory cytokines.[4][5] Its high selectivity for the mast cell Syk activation pathway makes it an invaluable tool for studying mast cell biology and a potential therapeutic candidate for allergic diseases.[1][5]

Mechanism of Action

ER-27319 exerts its inhibitory effect by selectively interfering with the activation of Syk following the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI γ subunit.[1][4] It is crucial to note that ER-27319 does not inhibit the kinase activity of upstream kinases like Lyn, nor does it affect the phosphorylation of the FcεRI receptor itself.[4] [5] The compound's primary action is to prevent the tyrosine phosphorylation and subsequent activation of Syk.[1] This blockade halts the propagation of the signal, thereby inhibiting the phosphorylation of downstream effectors like Phospholipase C-γ1 (PLC-γ1), the generation of inositol phosphates, and the mobilization of intracellular calcium, which are all essential for mast cell degranulation.[4][5]





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FceRI signaling cascade and the inhibitory action of ER-27319.



Data Presentation

The inhibitory effects of ER-27319 on human cultured mast cells are dose-dependent.

Table 1: Effect of ER-27319 on Mediator Release from Human Cultured Mast Cells

Mediator	ER-27319 Concentration	% Inhibition	Reference
Histamine	30 μΜ	>80%	[4]
Arachidonic Acid	30 μΜ	>80%	[4]

Table 2: IC₅₀ Values of ER-27319

Cell Type(s)	Assay	IC50 Value	Reference
Human and Rat Mast Cells	Inhibition of antigen- induced allergic mediator release	~10 µM	[2]
RBL-2H3 Cells	Inhibition of inositol phosphate generation	~10 µM	[2]
RBL-2H3 Cells	Inhibition of arachidonic acid release	~10 µM	[2]
RBL-2H3 Cells	Inhibition of histamine secretion	~10 µM	[2]
RBL-2H3 Cells	Inhibition of TNF- α secretion	~10 µM	[2]

Experimental Protocols

The following protocols provide a framework for investigating the effects of ER-27319 on human mast cells.





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General experimental workflow for studying ER-27319 effects.

Protocol 1: Inhibition of Mediator Release (Histamine/β-Hexosaminidase)

This protocol is designed to quantify the inhibitory effect of ER-27319 on IgE-mediated degranulation by measuring the release of granule-stored mediators.

Materials and Reagents

- Cultured human mast cells (matured for 8-10 weeks)[4]
- Human IgE[4]
- Anti-human IgE antibody (or specific antigen)[4]
- ER-27319 maleate
- Tyrode's buffer or similar physiological salt solution[6]
- DMSO (for ER-27319 stock solution)
- 96-well cell culture plates[6]
- Reagents for histamine quantification (ELISA) or β-hexosaminidase assay[6][7]
- 0.1% Triton X-100 for cell lysis (total release control)[6]

Procedure

Cell Culture and Sensitization:



- Culture human mast cells in appropriate media supplemented with required growth factors.[4][8]
- Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[6]
- \circ Sensitize the cells by incubating them with human IgE (e.g., 1-10 μ g/mL) for 24 hours at 37°C.[4][8]
- · Compound Treatment:
 - Prepare a stock solution of ER-27319 in DMSO. Serially dilute the stock in Tyrode's buffer to achieve final desired concentrations (e.g., 1, 3, 10, 30 μM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[6]
 - Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.[6]
 - Add the diluted ER-27319 or vehicle control (DMSO in buffer) to the respective wells and pre-incubate for 10-30 minutes at 37°C.[9]
- Degranulation Induction:
 - Induce degranulation by adding anti-human IgE antibody.[4]
 - Include control wells:
 - Negative Control (Spontaneous Release): Add buffer only.[6]
 - Positive Control (Maximum Release): Add anti-IgE without inhibitor.
 - Total Release: Add 0.1% Triton X-100 to a separate set of untreated cells.
 - Incubate the plate for 30-60 minutes at 37°C.[9]
- Quantification of Mediator Release:
 - Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
 - Carefully collect the supernatant for analysis.



- Quantify the amount of histamine (e.g., using an ELISA kit) or β-hexosaminidase activity in the supernatant according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of mediator release for each sample relative to the total release control after subtracting the spontaneous release value.
 - Plot the percentage inhibition against the concentration of ER-27319 to determine the IC₅₀ value.

Protocol 2: Analysis of Syk Tyrosine Phosphorylation by Western Blot

This protocol assesses the direct effect of ER-27319 on its intended molecular target, the phosphorylation of Syk kinase.

Materials and Reagents

- Cultured and sensitized human mast cells (as in Protocol 1)
- ER-27319 maleate
- Anti-human IgE antibody
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Syk (p-Syk) and anti-total-Syk
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Protein electrophoresis and Western blotting equipment

Procedure



• Cell Treatment:

Culture, sensitize, and treat cells with ER-27319 (e.g., 10, 30 μM) or vehicle for 10 minutes at 37°C as described in Protocol 1.[4]

• Stimulation and Lysis:

- Stimulate the cells with anti-human IgE for a short duration (e.g., 2-10 minutes) to induce maximal Syk phosphorylation.[4]
- Immediately stop the reaction by placing the plate on ice and washing the cells with icecold PBS.
- Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Western Blotting:

- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
 for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.

• Data Analysis:

 Strip the membrane and re-probe with an anti-total-Syk antibody to confirm equal protein loading.[10]



 Quantify the band intensities using densitometry software. Normalize the p-Syk signal to the total Syk signal for each sample to determine the extent of inhibition.[10]

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- To cite this document: BenchChem. [Application Notes: ER-27319 Maleate in Human Cultured Mast Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671605#er-27319-maleate-treatment-in-human-cultured-mast-cells]

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